molecular formula C5H4BrClN2O B14899351 4-Amino-6-bromo-2-chloropyridin-3-ol

4-Amino-6-bromo-2-chloropyridin-3-ol

Cat. No.: B14899351
M. Wt: 223.45 g/mol
InChI Key: VIRADTHFLOVUCG-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-2-chloropyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H3BrClNO It is a derivative of pyridine, featuring amino, bromo, and chloro substituents at different positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-bromo-2-chloropyridin-3-ol typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often involve the use of reagents such as bromine, chlorine, and ammonia under controlled temperatures and pH levels .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-bromo-2-chloropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridines .

Scientific Research Applications

4-Amino-6-bromo-2-chloropyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-bromo-2-chloropyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromo and chloro substituents can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-bromo-2-chloropyridin-3-ol is unique due to the specific arrangement of its substituents, which allows for selective functionalization and diverse applications in various fields. The presence of both bromo and chloro groups provides versatility in chemical reactions, making it a valuable compound for synthetic chemists .

Properties

Molecular Formula

C5H4BrClN2O

Molecular Weight

223.45 g/mol

IUPAC Name

4-amino-6-bromo-2-chloropyridin-3-ol

InChI

InChI=1S/C5H4BrClN2O/c6-3-1-2(8)4(10)5(7)9-3/h1,10H,(H2,8,9)

InChI Key

VIRADTHFLOVUCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Br)Cl)O)N

Origin of Product

United States

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